molecular formula C10H11BrCl2N2 B13510846 1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride

1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride

Cat. No.: B13510846
M. Wt: 310.01 g/mol
InChI Key: SPUBEPNTNSUAPW-UHFFFAOYSA-N
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Description

1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 8th position and a methanamine group at the 3rd position of the isoquinoline ring makes this compound unique. It is commonly used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride typically involves the bromination of isoquinoline followed by the introduction of the methanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated isoquinoline is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively .

Scientific Research Applications

1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride: Similar structure but with the bromine atom at the 5th position.

    (Quinolin-3-yl)methanamine dihydrochloride: Lacks the bromine atom and has a quinoline instead of an isoquinoline structure.

Uniqueness

1-(8-Bromoisoquinolin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the bromine atom and the methanamine group on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

(8-bromoisoquinolin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10;;/h1-4,6H,5,12H2;2*1H

InChI Key

SPUBEPNTNSUAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)CN.Cl.Cl

Origin of Product

United States

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